molecular formula C24H19BrN4O3 B262433 5-[(2-bromobenzoyl)amino]-N-(2-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamide

5-[(2-bromobenzoyl)amino]-N-(2-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamide

Cat. No. B262433
M. Wt: 491.3 g/mol
InChI Key: HRQAUANLHCYTAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(2-bromobenzoyl)amino]-N-(2-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamide is a chemical compound that has gained significant attention in the field of scientific research. It is a pyrazole derivative that has been synthesized using various methods, and its potential applications in the field of medicinal chemistry have been explored.

Mechanism of Action

The mechanism of action of 5-[(2-bromobenzoyl)amino]-N-(2-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamide is not fully understood. However, it has been suggested to inhibit the activity of various enzymes and signaling pathways involved in cancer cell growth and proliferation. It has also been reported to induce apoptosis in cancer cells and inhibit the formation of new blood vessels, which are essential for tumor growth.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-[(2-bromobenzoyl)amino]-N-(2-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamide have been studied in various in vitro and in vivo models. It has been reported to inhibit the activity of various enzymes, including cyclooxygenase-2, lipoxygenase, and phospholipase A2, which are involved in the inflammatory response. It has also been found to inhibit the activation of various signaling pathways, including the PI3K/Akt/mTOR pathway and the NF-κB pathway, which are involved in cancer cell growth and proliferation.

Advantages and Limitations for Lab Experiments

One of the advantages of using 5-[(2-bromobenzoyl)amino]-N-(2-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamide in lab experiments is its potential as a lead compound for the development of novel anticancer agents. However, its limitations include its poor solubility in water, which can affect its bioavailability, and its potential toxicity, which needs to be further investigated.

Future Directions

There are several future directions for the research on 5-[(2-bromobenzoyl)amino]-N-(2-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamide. These include the development of novel derivatives with improved solubility and bioavailability, the investigation of its potential as a therapeutic agent for other diseases, such as inflammatory disorders, and the elucidation of its mechanism of action at the molecular level. Additionally, the use of this compound in combination with other anticancer agents may lead to enhanced efficacy and reduced toxicity.

Synthesis Methods

The synthesis of 5-[(2-bromobenzoyl)amino]-N-(2-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamide has been reported in the literature by various methods. One of the most commonly used methods involves the reaction of 2-bromobenzoyl chloride with 2-methoxyaniline in the presence of a base to form 2-bromobenzamide. This is then reacted with phenylhydrazine to form 5-[(2-bromobenzoyl)amino]-1-phenyl-1H-pyrazole-4-carboxamide, which is subsequently reacted with 2-methoxyaniline in the presence of a base to form the final product.

Scientific Research Applications

The potential applications of 5-[(2-bromobenzoyl)amino]-N-(2-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamide in the field of medicinal chemistry have been explored in various studies. It has been reported to exhibit antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been found to possess anti-inflammatory, anti-angiogenic, and anti-oxidant properties.

properties

Product Name

5-[(2-bromobenzoyl)amino]-N-(2-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamide

Molecular Formula

C24H19BrN4O3

Molecular Weight

491.3 g/mol

IUPAC Name

5-[(2-bromobenzoyl)amino]-N-(2-methoxyphenyl)-1-phenylpyrazole-4-carboxamide

InChI

InChI=1S/C24H19BrN4O3/c1-32-21-14-8-7-13-20(21)27-24(31)18-15-26-29(16-9-3-2-4-10-16)22(18)28-23(30)17-11-5-6-12-19(17)25/h2-15H,1H3,(H,27,31)(H,28,30)

InChI Key

HRQAUANLHCYTAE-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1NC(=O)C2=C(N(N=C2)C3=CC=CC=C3)NC(=O)C4=CC=CC=C4Br

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2=C(N(N=C2)C3=CC=CC=C3)NC(=O)C4=CC=CC=C4Br

Origin of Product

United States

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